The compound ((2S,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl decanoate is a complex organic molecule characterized by multiple hydroxyl groups and a decanoate ester moiety. This structure suggests potential for significant biological activity due to the presence of multiple functional groups that may interact with biological systems.
The chemical reactivity of this compound can be categorized into several types of reactions:
These reactions are typically facilitated by enzymes in biological systems, which enhance reaction rates and specificity
The biological activity of this compound can be assessed through various methodologies: Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can be employed to forecast potential biological activities based on its structure .
The synthesis of this compound can involve several strategies:
Each method has its advantages, such as yield efficiency and environmental impact .
This compound holds potential applications in various fields:
Interaction studies are crucial for understanding how this compound behaves in biological systems:
These studies often utilize high-throughput screening methods to evaluate numerous interactions simultaneously .
Several compounds share structural similarities with the target compound, highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Hydroxylated pyran | Antioxidant |
| Compound B | Sugar moiety | Antimicrobial |
| Compound C | Esterified alcohol | Enzyme inhibitor |
The unique combination of multiple hydroxyl groups along with a decanoate ester distinguishes this compound from others, potentially enhancing its solubility and bioavailability compared to simpler analogs .
Sucrose monodecanoate is a monoester derivative of sucrose, where a decanoate (C10:0) fatty acid chain is esterified to the hydroxyl group at the C6 position of the glucose moiety. Its systematic IUPAC name reflects the stereochemical configuration of the sucrose backbone and the esterification site. The molecular formula is C₂₂H₄₀O₁₂, with a molecular weight of 496.55 g/mol.